CA II Inhibition Potency: Selenazolidinedione vs. Thiazolidinedione Core
The target compound inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 3.10 nM in a stopped-flow CO2 hydration assay [1]. In contrast, a structurally related thiazolidine-2,4-dione bearing a 2,4-dimethoxyphenyl group exhibits a Kd of approximately 2,300 nM (2.30E+3 nM) for hCA II when measured by nanoESI-MS and surface plasmon resonance, indicating a roughly 740-fold potency advantage for the selenium-containing scaffold [2]. This is a cross-study comparison using different assay formats, and thus the magnitude of difference should be interpreted with appropriate caution.
| Evidence Dimension | hCA II inhibitory potency (Ki / Kd) |
|---|---|
| Target Compound Data | Ki = 3.10 nM |
| Comparator Or Baseline | Thiazolidine-2,4-dione analog (BDBM50240917): Kd = 2.30E+3 nM (2,300 nM) by nanoESI-MS; 2.70E+3 nM and 3.40E+3 nM by SPR |
| Quantified Difference | ~740-fold lower Ki for the selenazolidinedione relative to the thiazolidinedione Kd |
| Conditions | Target: stopped-flow CO2 hydration assay, 15 min pre-incubation; Comparator: nanoESI-MS and SPR, 10 min incubation |
Why This Matters
A 740-fold difference in target engagement potency means that substituting the selenium atom with sulfur would require vastly higher compound concentrations to achieve comparable CA II inhibition, directly affecting experimental design and expected pharmacological effects in CA-dependent models.
- [1] BindingDB Entry for BDBM50574145 (CHEMBL4849345). Ki = 3.10 nM for hCA II. Stopped-flow CO2 hydration assay. University of Florence, curated by ChEMBL. View Source
- [2] BindingDB Entry for BDBM50240917 (CHEMBL4076811). Kd = 2.30E+3 nM for hCA II. NanoESI-MS and SPR methods. View Source
